molecular formula C21H13N5O2 B12871345 2,6-Bis(2-(pyridin-2-yl)oxazol-5-yl)pyridine

2,6-Bis(2-(pyridin-2-yl)oxazol-5-yl)pyridine

Cat. No.: B12871345
M. Wt: 367.4 g/mol
InChI Key: QRVOHNRVSTUPEU-UHFFFAOYSA-N
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Description

2,6-Bis(2-(pyridin-2-yl)oxazol-5-yl)pyridine is an organic compound with the molecular formula C19H11N3O2. This compound is known for its unique structure, which includes two oxazole rings and a central pyridine ring. It is often used in coordination chemistry due to its ability to form stable complexes with metal ions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(2-(pyridin-2-yl)oxazol-5-yl)pyridine typically involves the reaction of 2,6-dichloropyridine with 2-aminopyridine in the presence of a base, followed by cyclization with an appropriate reagent to form the oxazole rings . The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(2-(pyridin-2-yl)oxazol-5-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyridine or oxazole rings.

Scientific Research Applications

2,6-Bis(2-(pyridin-2-yl)oxazol-5-yl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,6-Bis(2-(pyridin-2-yl)oxazol-5-yl)pyridine exerts its effects is primarily through its ability to coordinate with metal ions. The nitrogen atoms in the pyridine and oxazole rings can donate electron pairs to metal ions, forming stable complexes. These complexes can then participate in various catalytic and electronic processes, depending on the nature of the metal ion and the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Bis(2-(pyridin-2-yl)oxazol-5-yl)pyridine is unique due to its specific combination of pyridine and oxazole rings, which provides a distinct electronic environment and coordination behavior. This makes it particularly useful in forming complexes with a wide range of metal ions, offering versatility in various applications from catalysis to material science .

Properties

Molecular Formula

C21H13N5O2

Molecular Weight

367.4 g/mol

IUPAC Name

2-pyridin-2-yl-5-[6-(2-pyridin-2-yl-1,3-oxazol-5-yl)pyridin-2-yl]-1,3-oxazole

InChI

InChI=1S/C21H13N5O2/c1-3-10-22-16(6-1)20-24-12-18(27-20)14-8-5-9-15(26-14)19-13-25-21(28-19)17-7-2-4-11-23-17/h1-13H

InChI Key

QRVOHNRVSTUPEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC=C(O2)C3=NC(=CC=C3)C4=CN=C(O4)C5=CC=CC=N5

Origin of Product

United States

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